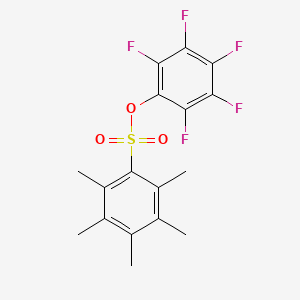
2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate
Vue d'ensemble
Description
Pentafluorophenyl compounds are often used in the chemical industry due to their unique properties . They are utilized in reactions to synthesize several cross-coupled aromatic compounds .
Synthesis Analysis
The synthesis of pentafluorophenyl compounds often involves reactions with other aromatic compounds . For example, 2,3,4,5,6-Pentafluorobenzeneboronic acid is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds .Molecular Structure Analysis
The molecular structure of pentafluorophenyl compounds is characterized by a phenyl ring substituted with five fluorine atoms . This gives these compounds unique properties, such as high reactivity and stability .Chemical Reactions Analysis
Pentafluorophenyl compounds can participate in various chemical reactions. For instance, they can be used in the Suzuki reaction to synthesize cross-coupled aromatic compounds .Physical And Chemical Properties Analysis
Pentafluorophenyl compounds have unique physical and chemical properties. For example, 2,3,4,5,6-Pentafluorothiophenol has a boiling point of 143 °C, a melting point of -24 °C, and a density of 1.501 g/mL at 25 °C .Applications De Recherche Scientifique
Organic Synthesis and Fluorinated Compounds
- Synthesis of Fluorinated Phenols : An efficient approach to synthesizing tetrafluorophenol derivatives from pentafluorophenylthio acetic acid has been developed, showcasing the utility of fluorinated compounds in organic synthesis and materials science Tretyakov et al., 2021.
- Organolanthanide Chemistry : Bis(pentafluorophenyl)ytterbium compounds have been synthesized and studied for their reactivity and potential applications in creating new materials and catalysts Deacon et al., 1977.
- Polyfluoroarenes Reactions : Studies on pentafluorobiphenyl and its reactions with nitric acid and pentafluorophenylhydrazine offer insights into the chemistry of polyfluoroarenes and their potential applications in synthesizing novel fluorinated materials Birchall et al., 1973.
Polymer and Materials Science
- Polymer Chemistry : The versatility of the pentafluorobenzyl group in polymer chemistry has been demonstrated, where its high reactivity towards para-fluoro substitution with thiols enables efficient post-polymerization modifications, creating polymers with potential applications in materials science Noy et al., 2019.
Environmental Chemistry
- Reductive Dechlorination : The ability of vitamin B12 to reductively dechlorinate polychlorinated biphenyl congeners and hexachlorobenzene in an aqueous system highlights the potential for developing new methods for environmental remediation Assaf-Anid et al., 1992.
Analytical Chemistry
- Carbonyl Compound Determination : O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride has been used as a versatile reagent for the determination of carbonyl-containing compounds, demonstrating the role of fluorinated reagents in enhancing analytical methodologies Cancilla & Que Hee, 1992.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,3,4,5,6-pentamethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F5O3S/c1-6-7(2)9(4)17(10(5)8(6)3)26(23,24)25-16-14(21)12(19)11(18)13(20)15(16)22/h1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEDRIPJERBADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167543 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate | |
CAS RN |
886361-16-6 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3043473.png)



![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid](/img/structure/B3043477.png)
![4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B3043480.png)

![Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B3043484.png)
![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)

![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)